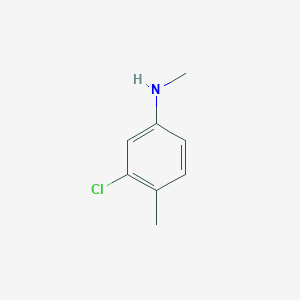

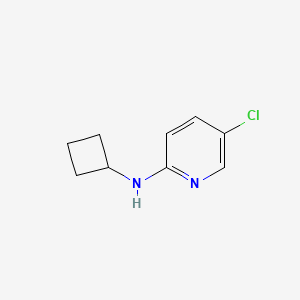

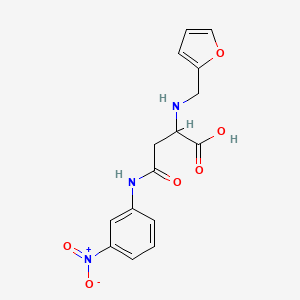

![molecular formula C17H18N4O3S2 B2635813 (E)-4-methyl-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide CAS No. 941965-96-4](/img/structure/B2635813.png)

(E)-4-methyl-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzo[d]thiazol . Benzo[d]thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and nucleophilic substitution reactions .Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. The photophysical and photochemical properties of these compounds were described, highlighting their potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Sarvaiya, Gulati, and Patel (2019) reported on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating their effectiveness against various bacteria and fungi. This study underscores the potential of incorporating the benzenesulfonamide moiety into compounds for enhancing antimicrobial properties (Sarvaiya, Gulati, & Patel, 2019).

Crystal Structure Analysis

Purandara, Foro, and Thimme Gowda (2021) described the crystal structures of three N-acylhydrazone isomers, demonstrating the impact of substituent positioning on molecular conformation and interactions. This research provides valuable insights into the structural aspects of benzenesulfonamide derivatives and their potential applications in material science and drug design (Purandara, Foro, & Thimme Gowda, 2021).

UV Protection and Antimicrobial Treatment of Fabrics

Mohamed, Abdel-Wahab, and Fahmy (2020) explored the application of thiazole azodyes containing sulfonamide moiety for the UV protection and antimicrobial treatment of cotton fabrics. The dyed fabrics exhibited excellent fastness and functional properties, highlighting the dual utility of these compounds in textile engineering (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Anticancer and Anticancer Activity

González-Álvarez et al. (2013) synthesized mixed-ligand copper(II)-sulfonamide complexes and evaluated their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes demonstrated a significant ability to interact with DNA and induce cell death primarily through apoptosis, indicating their potential as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).

Corrosion Inhibition

Mostfa, Gomaa, Othman, and Ali (2020) investigated a novel azopyrazole-benzenesulfonamide derivative as an efficient corrosion inhibitor for mild steel in acidic environments. The study emphasized the compound's high inhibition efficiency and its potential for industrial applications, especially in protecting metal surfaces from corrosion (Mostfa, Gomaa, Othman, & Ali, 2020).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .

Future Directions

properties

IUPAC Name |

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-[(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S2/c1-12-7-9-13(10-8-12)26(23,24)18-11-16(22)19-20-17-21(2)14-5-3-4-6-15(14)25-17/h3-10,18H,11H2,1-2H3,(H,19,22)/b20-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSMOXJYHGGNKO-LVZFUZTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=C2N(C3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/2\N(C3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

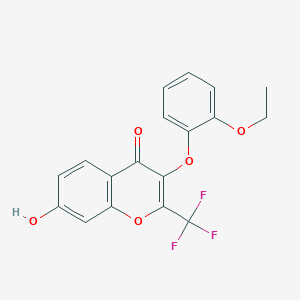

![2-{[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2635740.png)

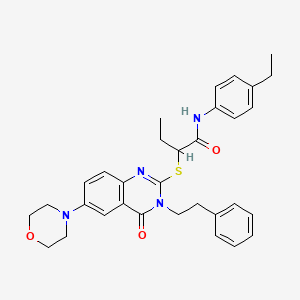

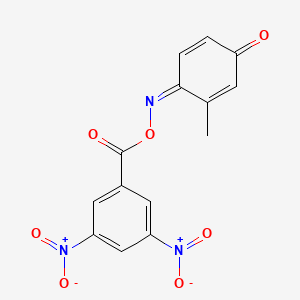

![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2635750.png)

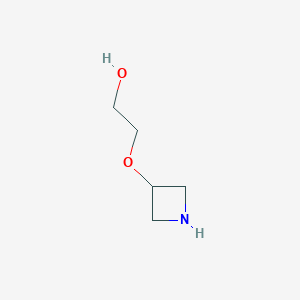

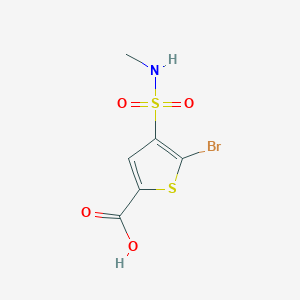

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2635751.png)

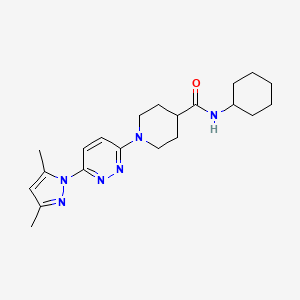

![N'-(2-Methylsulfanylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2635752.png)